8-Hydroxyefavirenz

Übersicht

Beschreibung

8-Hydroxy Efavirenz is a primary metabolite of the antiretroviral drug Efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is known for its role in stimulating glycolytic flux in astrocytes, which are star-shaped glial cells in the brain . The alteration of astrocytic glucose metabolism by 8-Hydroxy Efavirenz could contribute to the adverse neurological side effects reported for patients treated with Efavirenz-containing medications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Hydroxy Efavirenz is formed when Efavirenz undergoes metabolism by the cytochrome P450 isoform CYP2B6 . The synthetic route involves the hydroxylation of Efavirenz at the 8th position, resulting in the formation of 8-Hydroxy Efavirenz.

Industrial Production Methods: The industrial production of 8-Hydroxy Efavirenz involves the use of liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the rapid and simultaneous determination of Efavirenz and its metabolites . This method is sensitive and accurate, making it suitable for large-scale production and pharmacokinetic studies.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Hydroxy-Efavirenz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Metaboliten zu bilden.

Reduktion: Obwohl weniger häufig, können unter bestimmten Bedingungen auch Reduktionsreaktionen auftreten.

Substitution: Die Hydroxylgruppe an der 8. Position kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören andere hydroxylierte Metaboliten und substituierte Derivate von 8-Hydroxy-Efavirenz .

Wissenschaftliche Forschungsanwendungen

Neurocognitive Function

Some studies have explored the correlation between 8-OH-EFV plasma concentrations and neurocognitive performance in HIV-infected individuals [2, 5, 6].

- Better Neurocognitive Function: A study of HIV-infected adults on EFV regimens found that higher plasma concentrations of 8-OH-EFV correlated with better learning [2, 5]. This unexpected result contrasts with the expectation that 8-OH-EFV would worsen neuropsychological function, based on in vitro studies [2, 5]. It's been hypothesized that individuals who clear plasma EFV more quickly might have higher 8-OH-EFV concentrations and lower EFV concentrations, leading to reduced EFV exposure and less severe central nervous system (CNS) side effects .

- CNS Side Effects: In contrast, higher levels of 8-OH-EFV were associated with CNS side effects, while EFV levels were only marginally associated with cognitive performance .

Neurotoxicity

In vitro studies indicate that 8-OH-EFV can be a potent neurotoxin [1, 2].

- Dendritic Spine Damage: 8-OH-EFV has been shown to induce considerable damage to dendritic spines at a 10 nM concentration in vitro [1, 9]. This damage is linked to calcium flux in neurons, primarily mediated by L-type voltage-operated calcium channels (VOCCs) [1, 9]. Blocking L-type VOCCs protected dendritic spines from 8-OH-EFV-induced damage .

- Concentration Levels: Concentrations of EFV and 8-OH-EFV in the cerebrospinal fluid of HIV-infected subjects taking EFV were within the range that damaged neurons in culture [1, 9]. The 8-hydroxyefavirenz metabolite evokes calcium influx in neurons . EFV, 7-OH-EFV, and 8-OH-EFV each induced neuronal damage in a dose-dependent manner . However, 8-OH-EFV was at least an order of magnitude more toxic than EFV or 7-OH-EFV .

Pharmacokinetics

The pharmacokinetics (PK) of 8-OH-EFV, particularly in relation to EFV, has been investigated [2, 3, 5, 7].

- Plasma and Intracellular Concentrations: A study on the long-term effects of EFV autoinduction showed a significant increase in the median plasma (32%) and intracellular (53%) concentrations of 8-OH-EFV by week 16 compared to week 4 .

- Metabolic Ratio: The same study revealed a decrease in the EFV metabolic ratio (calculated by dividing the concentration of EFV by that of 8-OH-EFV) by 20% and 5%, respectively, by week 16 compared with at week 4 .

- Blood-Brain Barrier: It is possible that 8-OH-EFV does not cross the blood-brain barrier as effectively as EFV [2, 5]. 8-OH-EFV concentrations in the CSF would depend on both 8-OH-EFV penetration into the CSF and local metabolism of the parent drug in CSF [2, 5].

Other Applications

This compound induces cell death via a JNK- and BimEL-dependent mechanism in primary human hepatocytes .

this compound was not detected in vitro when efavirenz, 7-, or this compound were used as substrates .

Further Research Needs

Wirkmechanismus

The mechanism of action of 8-Hydroxy Efavirenz involves the stimulation of glycolytic flux in astrocytes. This is achieved through the alteration of glucose metabolism, which is not caused by direct inhibition of mitochondrial respiration . The compound does not affect mitochondrial respiration at lower concentrations but significantly lowers oxygen consumption at higher concentrations .

Vergleich Mit ähnlichen Verbindungen

Efavirenz: The parent compound from which 8-Hydroxy Efavirenz is derived.

8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz formed through further hydroxylation.

Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.

Biologische Aktivität

8-Hydroxyefavirenz (8-OH-EFV) is a significant metabolite of efavirenz (EFV), an antiretroviral medication used primarily in the treatment of HIV-1. Understanding the biological activity of 8-OH-EFV is crucial as it exhibits distinct pharmacological properties and potential neurotoxicity compared to its parent compound. This article synthesizes current research findings, case studies, and relevant data on the biological activity of 8-OH-EFV.

Efavirenz is primarily metabolized by cytochrome P450 2B6 (CYP2B6) to produce several metabolites, with 8-OH-EFV being the most prominent. Studies have shown that 8-OH-EFV can irreversibly inactivate CYP2B6 enzymes, leading to altered drug metabolism and potential drug interactions . The mechanism involves the formation of reactive intermediates that result in enzyme inactivation through different pathways—one being reversible and the other irreversible.

Neurotoxicity of this compound

Neuronal Damage

Research indicates that 8-OH-EFV is significantly more toxic to neurons than EFV itself. In vitro studies demonstrated that even low concentrations (10 nM) of 8-OH-EFV induce substantial damage to dendritic spines, which are critical for synaptic transmission and neuronal communication . This neurotoxic effect is mediated primarily through the dysregulation of calcium homeostasis within neurons, where 8-OH-EFV triggers calcium influx via L-type voltage-operated calcium channels (VOCCs) .

Case Study Findings

In a study involving HIV-infected individuals, plasma and cerebrospinal fluid (CSF) concentrations of EFV and its metabolites were measured. It was found that higher levels of 8-OH-EFV correlated with increased central nervous system (CNS) side effects, including cognitive impairment . This suggests that monitoring levels of both EFV and its metabolites is essential for managing neurocognitive outcomes in patients.

Pharmacokinetics and Pharmacogenomics

Pharmacokinetic studies have shown variability in the metabolism of efavirenz due to genetic polymorphisms in CYP2B6. Individuals with certain polymorphisms may experience higher plasma concentrations of both EFV and 8-OH-EFV, leading to an increased risk of neurotoxic effects and adverse reactions . A cross-sectional study highlighted the need for personalized approaches in dosing based on genetic profiles to mitigate risks associated with high metabolite levels.

Comparative Toxicity: this compound vs. Efavirenz

The following table summarizes key findings comparing the toxicity of EFV and its metabolite 8-OH-EFV:

| Compound | Toxicity Level | Mechanism | Concentration for Effect |

|---|---|---|---|

| Efavirenz (EFV) | Moderate | Inhibition of reverse transcriptase | Higher concentrations needed |

| This compound (8-OH-EFV) | High | Calcium dysregulation, dendritic spine damage | As low as 10 nM |

Implications for Clinical Practice

The findings regarding the biological activity of 8-OH-EFV underscore the importance of considering not only the therapeutic effects of antiretroviral medications but also their metabolites. The neurotoxic potential of 8-OH-EFV necessitates careful monitoring in patients receiving efavirenz therapy, especially those with known genetic variations affecting drug metabolism.

Eigenschaften

IUPAC Name |

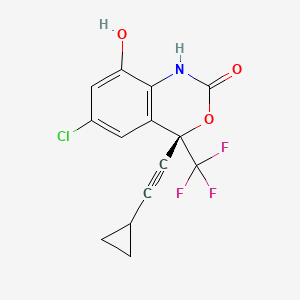

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942769 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-33-2 | |

| Record name | 8-Hydroxyefavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyefavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYEFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.